An In-depth Technical Guide to Isoquinoline-8-carboxylic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to Isoquinoline-8-carboxylic Acid: Properties, Reactivity, and Applications
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with significant biological activities.[1][2] As a functionalized derivative, isoquinoline-8-carboxylic acid represents a versatile and highly valuable building block for researchers in medicinal chemistry, drug development, and materials science.[3] Its unique arrangement, featuring a carboxylic acid group peri-positioned to the heterocyclic nitrogen atom, imparts distinct physicochemical and reactive properties that are instrumental in the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the core chemical properties of isoquinoline-8-carboxylic acid. We will delve into its structural attributes, spectroscopic signature, and characteristic reactivity. Furthermore, this document offers field-proven experimental protocols and discusses its applications as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials, providing a comprehensive resource for scientists and researchers.[3]
Part 1: Physicochemical and Structural Properties
The defining feature of isoquinoline-8-carboxylic acid is the fusion of a benzene ring with a pyridine ring, with a carboxylic acid substituent at the C-8 position. This specific substitution pattern profoundly influences the molecule's electronic distribution, steric profile, and intermolecular interaction potential.[1]
Core Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | [3][4] |
| Molecular Weight | 173.17 g/mol | [3][4] |
| CAS Number | 61563-43-7 | [3][5] |
| Appearance | Off-white to brownish-yellow solid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Acidity and Basicity (pKa)
As an amphoteric molecule, isoquinoline-8-carboxylic acid possesses both an acidic carboxylic acid group and a basic pyridine-like nitrogen atom.
-
Basicity of the Nitrogen Atom: The parent isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.[2] The presence of the electron-withdrawing carboxylic acid group at the C-8 position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity (pKa < 5.14).
-
Acidity of the Carboxyl Group: The proximity of the carboxyl group to the heterocyclic nitrogen atom influences its acidity. The pKa of the carboxylic acid is influenced by the electronic effects of the fused aromatic system. Titration-based experimental determination is the most reliable method for ascertaining the precise pKa values.[1]
Solubility and Stability
Isoquinoline-8-carboxylic acid exhibits good solubility in organic solvents and is stable under typical laboratory and industrial conditions, making it a robust intermediate for multi-step syntheses.[3] It is soluble in dilute acids via the formation of the protonated isoquinolinium salt.[2]
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of isoquinoline-8-carboxylic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the six protons on the isoquinoline core. A broad singlet, often downfield (>10 ppm), is characteristic of the carboxylic acid proton, though its visibility can depend on the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten signals, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically >165 ppm). The remaining nine signals correspond to the carbons of the fused aromatic rings.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 m/z).[4]
While specific spectral data for the 8-carboxylic acid isomer is not as readily available in public databases as for its 1-carboxylic acid counterpart[6][7], the expected patterns can be reliably predicted based on analysis of related isoquinoline and quinoline structures.[8][9][10]
Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of isoquinoline-8-carboxylic acid is dictated by its three key functional components: the electron-rich benzene ring, the electron-deficient pyridine ring, and the carboxylic acid group.
Reactions of the Isoquinoline Core
-
Electrophilic Aromatic Substitution (EAS): In the parent isoquinoline, electrophilic substitution occurs preferentially at the C-5 and C-8 positions of the electron-rich benzene ring.[11] With the C-8 position occupied by a deactivating carboxylic acid group, EAS on this substrate is predicted to be directed primarily to the C-5 position.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack. In isoquinoline, this occurs at the C-1 position.[11][12] This position remains a key site for functionalization, enabling the introduction of various substituents.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, including:
-
Esterification: Conversion to esters, which can serve as protecting groups or modulate the compound's pharmacokinetic properties.
-
Amidation: Formation of amides via coupling with amines, a cornerstone reaction in the synthesis of bioactive molecules.
-
Reduction: Reduction to the corresponding primary alcohol (8-(hydroxymethyl)isoquinoline), providing another point for synthetic diversification.
Utility in Cross-Coupling Reactions
Isoquinoline-8-carboxylic acid and its derivatives are valuable building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. By converting the molecule into a suitable derivative (e.g., a bromo- or triflate-substituted isoquinoline-8-carboxylate), it can be coupled with a wide array of organoboron compounds (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling) to construct complex biaryl and polycyclic systems.[13][14]
Caption: Key reaction pathways for isoquinoline-8-carboxylic acid.
Part 4: Applications in Research and Development
The structural features of isoquinoline-8-carboxylic acid make it a valuable precursor in several high-value applications.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a diverse range of pharmaceuticals.[3] The isoquinoline nucleus is found in compounds with analgesic, anti-inflammatory, antimicrobial, and anti-cancer properties.[3][15][16][17] The carboxylic acid handle allows for the facile introduction of pharmacophores and side chains to modulate biological activity and ADME properties.
-
Biochemical Research: The molecule is employed in studies related to enzyme inhibition, aiding researchers in probing metabolic pathways and developing targeted therapies.[3]
-
Agrochemicals: It plays a role in the development of novel herbicides and pesticides, contributing to agricultural innovation.[3][18]
-
Dyes and Materials: The chromophoric isoquinoline system is utilized in the production of dyes and advanced functional materials.[3]
Caption: Development workflow from building block to application.
Part 5: Experimental Protocols
The following protocols are provided as illustrative examples of common synthetic transformations involving isoquinoline-8-carboxylic acid. These are foundational procedures that can be optimized based on specific substrate and scale requirements.
Protocol 1: Steglich Esterification of Isoquinoline-8-carboxylic Acid
This protocol describes the formation of an ester under mild, neutral conditions, which is particularly useful for substrates that are sensitive to acid or heat. The use of a carbodiimide coupling agent and a nucleophilic catalyst like DMAP avoids the harsh conditions of Fischer esterification.[19]
Objective: To synthesize Methyl isoquinoline-8-carboxylate.
Materials:
-
Isoquinoline-8-carboxylic acid (1.0 eq)
-
Methanol (MeOH, 5-10 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add isoquinoline-8-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq).
-
Solvent and Reagent Addition: Dissolve the solids in anhydrous dichloromethane. Add methanol (5-10 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Causality Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a more reactive DMAP-acylpyridinium species, which is readily attacked by the alcohol. Running the reaction at 0 °C minimizes side reactions.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Filtration: Upon completion, cool the reaction mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.
-
Self-Validation: The aqueous washes ensure the removal of both catalytic and unreacted starting materials, which is crucial for obtaining a pure product. The pH of the aqueous layers can be checked to confirm successful extraction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl isoquinoline-8-carboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction.[13][20] It assumes the starting material is a halogenated derivative, such as 5-bromo-isoquinoline-8-carboxylic acid methyl ester, which would be synthesized from isoquinoline-8-carboxylic acid in preceding steps.
Objective: To synthesize 5-phenyl-isoquinoline-8-carboxylic acid methyl ester.
Materials:
-
5-Bromo-isoquinoline-8-carboxylic acid methyl ester (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the 5-bromo-isoquinoline-8-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Causality Insight: The catalytic cycle involves a Pd(0) species which is sensitive to oxygen. Thoroughly degassing the solvent and reaction vessel is critical to prevent catalyst oxidation and deactivation, ensuring a high-yielding reaction.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-phenyl-isoquinoline-8-carboxylic acid methyl ester.
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Part 6: Safety and Handling
According to GHS classifications, isoquinoline-8-carboxylic acid is associated with the following hazards:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Handling Recommendations:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8 °C.[3]
References
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